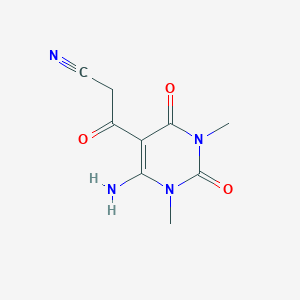

3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-oxopropanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-oxopropanenitrile, also known as this compound, is a useful research compound. Its molecular formula is C9H10N4O3 and its molecular weight is 222.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-oxopropanenitrile is a derivative of the pyrimidine family and has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₇H₁₀N₄O₃

- Molecular Weight : 198.18 g/mol

- CAS Number : 7597-60-6

- IUPAC Name : N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)formamide

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural characteristics that allow it to interact with various biological targets. Notably, it has been associated with:

- Antimicrobial Activity : Studies suggest that compounds with similar structures exhibit significant antimicrobial properties against a range of pathogens. For example, derivatives of pyrimidine have shown effectiveness against bacteria and fungi due to their ability to inhibit nucleic acid synthesis.

- Cytotoxicity : Research indicates that the compound may possess cytotoxic effects on certain cancer cell lines. The mechanism often involves the induction of apoptosis through the modulation of signaling pathways related to cell survival and death.

- Bronchodilator Effects : As part of the theophylline family, this compound may exhibit bronchodilator properties by relaxing bronchial smooth muscles and improving airflow in conditions like asthma and COPD.

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Inhibition of Enzymatic Activity : It is believed that the compound can inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Interaction with Receptors : The compound may bind to specific receptors involved in inflammation and immune response modulation.

Antimicrobial Activity

A study published in MDPI highlighted the efficacy of similar pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL for various derivatives .

Cytotoxicity Assessment

In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF7) indicated that the compound induced significant cytotoxicity at concentrations above 20 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to apoptosis .

Bronchodilator Studies

Research on related compounds has shown that they can enhance respiratory function in asthmatic models by increasing cyclic AMP levels in bronchial tissues. This suggests potential therapeutic applications for respiratory diseases .

Data Table: Biological Activities Summary

科学的研究の応用

Pharmaceutical Applications

The compound is primarily recognized for its relevance in the development of respiratory drugs and psychostimulants. It is categorized as an impurity related to theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Key Properties:

- Molecular Formula: C7H10N4O3

- Molecular Weight: 198.18 g/mol

- CAS Number: 7597-60-6

Mechanism of Action:

As an analogue of theophylline, it may exhibit similar pharmacological effects by inhibiting phosphodiesterase enzymes, leading to increased intracellular cAMP levels and subsequent bronchodilation .

Analytical Chemistry

In analytical chemistry, 3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-oxopropanenitrile serves as a critical reference standard for the detection and quantification of related compounds in pharmaceutical formulations. Its role as an impurity reference material is essential for ensuring the quality and safety of pharmaceutical products .

Applications in Quality Control:

- Used in chromatographic methods (HPLC) for the identification and quantification of impurities.

- Ensures compliance with regulatory standards set by organizations like the United States Pharmacopeia (USP) .

Case Study 1: Theophylline Impurity Analysis

A study conducted on the stability and degradation pathways of theophylline highlighted the significance of monitoring impurities like this compound. The research demonstrated that understanding these impurities is crucial for developing more stable formulations .

Case Study 2: Structural Characterization

Research involving X-ray crystallography has provided insights into the molecular structure of compounds related to this tetrahydropyrimidine derivative. Such studies are vital for elucidating the structure-function relationships that underpin their biological activity .

特性

IUPAC Name |

3-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3/c1-12-7(11)6(5(14)3-4-10)8(15)13(2)9(12)16/h3,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTUIMZOFGDTLCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C(=O)CC#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368263 |

Source

|

| Record name | 3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112735-05-4 |

Source

|

| Record name | 3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。